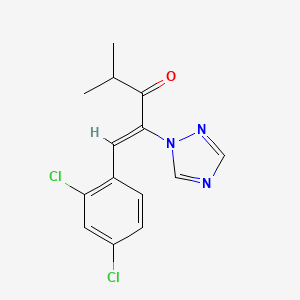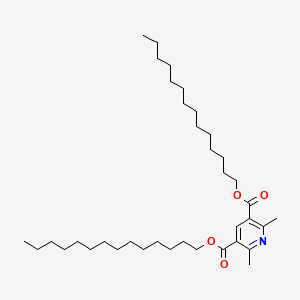![molecular formula C22H17BrN2O2 B11547381 6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11547381.png)
6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then refluxed, and the product is purified through recrystallization using solvents like ethanol or methanol .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi . Its anticancer properties are believed to result from the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol include:
Benzoxazole: A simpler analog with a benzene-fused oxazole ring structure.
Benzisoxazole: An analog with the nitrogen atom in a different position.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17BrN2O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
6-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-2-bromo-3,4-dimethylphenol |
InChI |
InChI=1S/C22H17BrN2O2/c1-13-10-16(21(26)20(23)14(13)2)12-24-17-7-5-6-15(11-17)22-25-18-8-3-4-9-19(18)27-22/h3-12,26H,1-2H3 |
InChI Key |
VYKJZDVRPMGTIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate](/img/structure/B11547300.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11547308.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11547309.png)


![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547330.png)
![N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11547340.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11547357.png)
![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11547361.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11547370.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11547374.png)
